

# Upadacitinib hemihydrate lot-to-lot variability issues

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Upadacitinib hemihydrate*

Cat. No.: *B8820042*

[Get Quote](#)

## Technical Support Center: Upadacitinib Hemihydrate

A Guide for Researchers on Navigating Lot-to-Lot Variability

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential lot-to-lot variability in **Upadacitinib hemihydrate**. This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during your experiments.

## Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties of **Upadacitinib hemihydrate**, providing a solid foundation for troubleshooting.

### 1. What is **Upadacitinib hemihydrate** and what are its key physicochemical properties?

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor used in the treatment of several immune-mediated inflammatory diseases.<sup>[1]</sup> The drug substance is typically supplied as a hemihydrate, meaning the crystalline structure contains one molecule of water for every two molecules of the active pharmaceutical ingredient (API).<sup>[1]</sup> This hydrated form is crucial for its stability and pharmacokinetic profile.<sup>[1]</sup> It is a white to light brown powder.<sup>[2]</sup>

| Property          | Value / Description                                                                                               | Source(s) |
|-------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>34</sub> H <sub>40</sub> F <sub>6</sub> N <sub>12</sub> O <sub>3</sub>                                     | [3]       |
| Molecular Weight  | 778.76 g/mol                                                                                                      | [3]       |
| Form              | Hemihydrate (0.5 moles of water per mole of Upadacitinib)                                                         | [1][4]    |
| Solubility        | Highly soluble at clinically relevant doses across pH 1-7.5. Minimum solubility at 37°C is 0.191 mg/mL at pH 7.5. |           |
| Permeability      | Highly permeable.                                                                                                 |           |
| pKa               | 4.7                                                                                                               |           |

## 2. What is polymorphism and why is it critical for Upadacitinib?

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. [2][5] These different forms, called polymorphs, have the same chemical composition but differ in their physical properties, including:

- Solubility and Dissolution Rate: Different crystal packing arrangements can lead to significant differences in how quickly the compound dissolves.[6]
- Stability: Some polymorphic forms are more thermodynamically stable than others.[7] Less stable (metastable) forms can convert to a more stable form over time, especially when subjected to heat, humidity, or mechanical stress.[5][7]
- Bioavailability: Differences in dissolution can directly impact the rate and extent of drug absorption in the body, affecting therapeutic efficacy.[2][6]

For a poorly soluble drug, the crystalline form can have a major impact on its performance.[8] Several crystalline forms of Upadacitinib have been identified in patent literature, highlighting the importance of controlling the solid form to ensure consistent product quality and performance.[8][9] Any unintended variation in the polymorphic form between lots can be a primary source of inconsistent experimental results.

### 3. What types of impurities are associated with Upadacitinib and what are the regulatory limits?

Impurities in a drug substance can originate from the manufacturing process (starting materials, by-products, intermediates), or from degradation of the API during storage.[10][11] International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the control and qualification of these impurities.[12][13][14]

Impurities are classified as:

- Organic Impurities: Process-related and degradation products.
- Inorganic Impurities: Reagents, ligands, catalysts.
- Residual Solvents: Solvents used during synthesis or purification.

According to ICH Q3A, thresholds are established for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[10][13]

| Threshold                | Definition                                                                              |
|--------------------------|-----------------------------------------------------------------------------------------|
| Reporting Threshold      | The level above which an impurity must be reported in the specification.[10]            |
| Identification Threshold | The level above which the structure of an impurity must be determined.[10]              |
| Qualification Threshold  | The level above which the biological safety of an impurity must be established.[10][13] |

For researchers, an unexpected impurity profile between lots could indicate differences in the synthetic route, purification process, or storage conditions, potentially impacting biological activity.

## Troubleshooting Guide: Investigating Lot-to-Lot Variability

This guide provides a systematic approach to diagnosing and resolving common issues arising from potential lot-to-lot variability of **Upadacitinib hemihydrate**.

## Issue 1: Inconsistent Dissolution Profiles or Bioavailability

You observe that different lots of **Upadacitinib hemihydrate** exhibit significantly different dissolution rates in your in vitro experiments, or you suspect variable performance in vivo.

Inconsistent dissolution is frequently linked to variations in the drug substance's physical properties. The two most probable root causes are changes in the crystalline form (polymorphism) and particle size distribution.[\[5\]](#)[\[15\]](#)[\[16\]](#) Different polymorphs can have vastly different solubilities, and a smaller particle size increases the surface area, generally leading to a faster dissolution rate.[\[15\]](#)[\[16\]](#)[\[17\]](#)

**Caption:** Workflow for investigating dissolution variability.

### A. Solid-State Characterization via Powder X-Ray Diffraction (PXRD)

- Objective: To identify the crystalline form of each lot. Different polymorphs will produce distinct diffraction patterns.[\[2\]](#)
- Protocol:
  - Sample Preparation: Gently grind a small amount (10-20 mg) of the sample with a mortar and pestle to ensure random orientation, if necessary. Be cautious, as aggressive grinding can sometimes induce polymorphic transformations.[\[5\]](#) Pack the sample into the holder, ensuring a flat, even surface.
  - Instrument Setup: Use a diffractometer with Cu K $\alpha$  radiation. Set the scan range from approximately 2° to 40° 2 $\theta$ , with a step size of 0.02° and an appropriate scan speed.
  - Data Analysis: Overlay the PXRD patterns from the different lots. Compare the peak positions (2 $\theta$  values) and relative intensities. Significant differences indicate the presence of different polymorphs or a mixture of forms.[\[8\]](#)

### B. Particle Size Distribution Analysis

- Objective: To determine if variations in particle size are contributing to different dissolution rates.

- Protocol (Laser Diffraction):
  - Dispersion: Disperse the sample in a suitable medium where it is not soluble. Use a surfactant or sonication if necessary to ensure particles are deagglomerated.
  - Measurement: Introduce the dispersion into the laser diffraction instrument. The instrument measures the light scattering pattern to calculate the particle size distribution.
  - Data Analysis: Compare the particle size distributions for each lot, focusing on key metrics like D10, D50 (median), and D90 values. A significant shift in these values between lots can explain dissolution variability.[\[18\]](#)

## Issue 2: Unexpected Impurity Profile in HPLC Analysis

Your routine HPLC analysis of different **Upadacitinib hemihydrate** lots reveals new peaks, or significant variations in the levels of known impurities.

An altered impurity profile points to potential differences in the manufacturing process, purification efficiency, or degradation due to improper storage.[\[19\]](#) Before concluding that the material is different, it's crucial to rule out analytical artifacts.[\[20\]](#)[\[21\]](#)[\[22\]](#)

**Caption:** Workflow for investigating HPLC impurity variations.

### A. HPLC Method Verification & System Suitability

- Objective: To ensure the observed variability is not an artifact of the analytical system.[\[22\]](#)
- Protocol:
  - Mobile Phase Preparation: Prepare fresh mobile phase exactly as specified in the method. Ensure solvents are properly degassed.[\[20\]](#)
  - System Check: Inspect the system for leaks, particularly around fittings and pump seals. Purge the pump to remove any air bubbles.[\[23\]](#)
  - System Suitability Test (SST): Before analyzing samples, inject a reference standard solution multiple times (e.g., n=5). Evaluate key SST parameters like retention time

repeatability (RSD < 1%), peak area precision (RSD < 2%), tailing factor, and theoretical plates to confirm the system is operating correctly.

#### B. Impurity Identification with LC-MS/MS

- Objective: To structurally characterize any new or significantly elevated impurities.[11]
- Protocol:
  - Method Transfer: Transfer the HPLC method to an LC-MS/MS system. The mobile phase may need to be adjusted to be compatible with mass spectrometry (e.g., replacing non-volatile buffers).
  - Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the impurity peaks. Perform tandem MS (MS/MS) to obtain fragmentation patterns.
  - Structure Elucidation: Use the molecular weight and fragmentation data to propose a structure for the unknown impurity. This can help determine if it is a process-related impurity or a degradation product.[11]

### Issue 3: Variation in Physical Appearance (e.g., Color)

You notice that a new lot of **Upadacitinib hemihydrate** has a different color (e.g., more off-white or brownish) compared to previous lots, which were consistently white.

A change in the color of a highly pure API is often an indicator of the presence of trace-level impurities that may have chromophores (light-absorbing groups). These could be minute quantities of highly colored degradation products or process-related impurities that were not effectively removed during purification. While often benign, a color change warrants investigation to ensure it doesn't signal a more significant quality issue. It is less likely to be caused by a change in the primary crystal form, as polymorphs of the same compound are typically the same color.

- Initial Hypothesis: The color variation is due to the presence of one or more trace-level, colored impurities.
- Investigative Steps:

- Visual Documentation: Photograph the different lots side-by-side under controlled lighting to document the color difference.
- High-Sensitivity Impurity Analysis: Use a highly sensitive HPLC method with a photodiode array (PDA) detector. A PDA detector can acquire the full UV-Vis spectrum of each peak.
  - Look for: Small, new peaks in the "colored" lot that are absent in the "white" lot.
  - Analyze Spectra: Examine the UV-Vis spectra of all peaks. A colored compound will show absorbance in the visible range (approx. 400-700 nm). This can help pinpoint the impurity responsible for the color even if it is present at a very low concentration.
- Forced Degradation Comparison: Subject a sample of a "good" (white) lot to stress conditions (e.g., light, heat, oxidation) as described in forced degradation studies.[\[11\]](#) Compare the HPLC chromatograms of the stressed sample to the "colored" lot. If similar impurity peaks appear, it suggests the color may be due to a specific degradation pathway.
- Assess Impact: If a color-causing impurity is identified, determine its level. Even if below standard ICH reporting thresholds, its presence indicates a difference in the manufacturing or handling of the lot that should be noted.[\[12\]](#)[\[13\]](#)

## References

- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [\[Link\]](#)
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency. [\[Link\]](#)
- Effect of Particle Size on Solubility R
- Drug Polymorphism: A Key Consideration for API Development. (n.d.). Curia Global. [\[Link\]](#)
- Singh, P., Sharma, S., Sharma, P. K., & Alam, A. (n.d.). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science Publisher. [\[Link\]](#)
- Lee, S. H., et al. (2015). Effect of particle size on the dissolution behaviors of poorly water-soluble drugs. Archives of Pharmacal Research, 38(6), 1077-1084. [\[Link\]](#)
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [\[Link\]](#)
- How does the size of the particles affect the r

- Polymorphism in Drugs: Why Crystal Forms Matter
- ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. (n.d.).
- ICH Q6A, Q8 & Q9 Compliance. (n.d.). Particle Analytical. [\[Link\]](#)
- ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). IVT Network. [\[Link\]](#)
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [\[Link\]](#)
- Effect of particle size on the dissolution behaviors of poorly soluble drugs
- Mohamed, M. E. F., et al. (2019). Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication. *Clinical Pharmacokinetics*, 58(12), 1537-1549. [\[Link\]](#)
- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). IVT Network. [\[Link\]](#)
- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). ECA Academy. [\[Link\]](#)
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [\[Link\]](#)
- Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. *Journal of Chemical and Pharmaceutical Research*, 16(5), 149. [\[Link\]](#)
- Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [\[Link\]](#)
- HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. [\[Link\]](#)
- Troubleshooting Common HPLC Issues: A Practical Guide. (2025). Maxi Scientific. [\[Link\]](#)
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [\[Link\]](#)
- Friedel, H. D., et al. (2018). FIP Guidelines for Dissolution Testing of Solid Oral Products. *Journal of Pharmaceutical Sciences*, 107(11), 2743-2755. [\[Link\]](#)
- FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REPORT. (n.d.). FIP. [\[Link\]](#)
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. [\[Link\]](#)
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [\[Link\]](#)
- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997). FDA. [\[Link\]](#)
- In Vitro Dissolution Testing For Solid Oral Dosage Forms. (n.d.). Agno Pharmaceuticals. [\[Link\]](#)
- Best Practices for Regulatory Compliance in Dissolution Testing. (2024). Raytor. [\[Link\]](#)
- Constant Color API: Technology Review & Demos. (2025). it-jim. [\[Link\]](#)
- Sustained-release upadacitinib formulations. (n.d.).
- Color. (n.d.).

- Color codes in API. (2018). Asana Forum. [\[Link\]](#)
- Why does my api give me all my variant options and not my selected ones. (2024). Reddit. [\[Link\]](#)
- Compound: **UPADACITINIB HEMIHYDRATE** (CHEMBL5315119). (n.d.). ChEMBL. [\[Link\]](#)
- Crystal form of upadacitinib and preparation method and use thereof. (n.d.).
- Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry. (2024).
- CRYSTAL FORM OF UPADACITINIB, PREPARATION METHOD THEREFOR, AND USE THEREOF. (2021).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. curiaglobal.com [curiaglobal.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Compound: UPADACITINIB HEMIHYDRATE (CHEMBL5315119) - ChEMBL [ebi.ac.uk]
- 4. KR20230127266A - Sustained-release upadacitinib formulations - Google Patents [patents.google.com]
- 5. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 6. jocpr.com [jocpr.com]
- 7. cmbe.enr.uga.edu [cmbe.enr.uga.edu]
- 8. WO2020063939A1 - Crystal form of upadacitinib and preparation method and use thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. youtube.com [youtube.com]
- 11. Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 15. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Particle Size on Solubility Rate [vlaby.com]
- 18. particle.dk [particle.dk]
- 19. ikev.org [ikev.org]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. maxisci.com [maxisci.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- To cite this document: BenchChem. [Upadacitinib hemihydrate lot-to-lot variability issues]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820042#upadacitinib-hemihydrate-lot-to-lot-variability-issues]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)